1-Butoxy-2-propanol

Catalog No.
S604982
CAS No.
5131-66-8
M.F
C7H16O2
CH3CH(OH)CH2O(CH2)3CH3
M. Wt
132.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butoxy-2-propanol

CAS Number

5131-66-8

Product Name

1-Butoxy-2-propanol

IUPAC Name

1-butoxypropan-2-ol

Molecular Formula

C7H16O2
CH3CH(OH)CH2O(CH2)3CH3

Molecular Weight

132.2 g/mol

InChI

InChI=1S/C7H16O2/c1-3-4-5-9-6-7(2)8/h7-8H,3-6H2,1-2H3

InChI Key

RWNUSVWFHDHRCJ-UHFFFAOYSA-N

SMILES

CCCCOCC(C)O

solubility

Solubility in water, g/100ml: 6 (moderate)

Synonyms

1-tert-butoxypropan-2-ol, butoxy propanol, butoxy propanol, mixed isomers, n-butoxy-2-propanol

Canonical SMILES

CCCCOCC(C)O

The exact mass of the compound 1-Butoxy-2-propanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water, g/100ml: 6 (moderate). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2211. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

1-Butoxy-2-propanol (CAS: 5131-66-8), commonly known as propylene glycol n-butyl ether (PnB), is a fast-evaporating, hydrophobic P-series glycol ether. It is characterized by a high lipophilic solvency and a low surface tension that enables the efficient coupling of aqueous and organic phases [1]. Unlike legacy E-series glycol ethers, PnB metabolizes into propylene glycol rather than toxic alkoxyacetic acids, offering a significantly safer occupational profile [2]. These quantifiable safety and phase-stabilization properties make it a critical solvent in procurement for water-reducible coatings, heavy-duty cleaners, and agricultural formulations where regulatory compliance, strong polymer partitioning, and fast evaporation are required [1].

Generic substitution of 1-Butoxy-2-propanol fails because closely related solvents either introduce severe regulatory risks or drastically alter formulation drying kinetics. Substituting with the E-series equivalent, ethylene glycol monobutyl ether (EB), exposes workers to toxic metabolites (butoxyacetic acid) known to cause hemolysis, triggering stricter occupational exposure limits and handling protocols [1]. Conversely, substituting with the heavier P-series homolog, dipropylene glycol n-butyl ether (DPnB), reduces the evaporation rate from 0.093 to 0.006 (relative to n-butyl acetate), which unacceptably prolongs drying times in fast-cure coatings [2]. Using shorter-chain homologs like propylene glycol methyl ether (PM) sacrifices the hydrophobic coupling efficiency required to solvate heavy greases, forcing formulators to increase total solvent loading and VOC emissions to achieve the same phase stability [3].

Metabolic Safety and Occupational Toxicity Profile

P-series glycol ethers like 1-Butoxy-2-propanol (PnB) are structurally designed to avoid the toxic metabolic pathways of E-series ethers. While ethylene glycol monobutyl ether (EB) is metabolized into butoxyacetic acid—a compound with a 4-hour half-life linked to hemolysis and reproductive toxicity—PnB is primarily metabolized into propylene glycol, which exhibits minimal systemic toxicity [1]. This fundamental biochemical difference allows PnB to replace EB in formulations without triggering the stringent occupational exposure limits or hazard classifications associated with E-series solvents[2].

Evidence DimensionPrimary toxic metabolite
Target Compound DataPropylene glycol (minimal toxicity)
Comparator Or BaselineButoxyacetic acid (hemolytic/reprotoxic) from EB
Quantified DifferenceElimination of alkoxyacetic acid formation pathway
ConditionsMammalian metabolism and occupational exposure models

Enables manufacturers to formulate heavy-duty cleaners and coatings that meet strict environmental and occupational safety regulations without sacrificing solvency.

Evaporation Rate Kinetics for Coating Applications

In industrial coating applications, the evaporation rate of the coalescing solvent dictates the drying time and production throughput. 1-Butoxy-2-propanol exhibits a fast-middle evaporation rate of 0.093 (relative to n-Butyl Acetate = 1) [1]. In contrast, its heavier homolog, dipropylene glycol n-butyl ether (DPnB), has an evaporation rate of just 0.006, while the E-series equivalent EB is slightly slower at 0.079 [1]. This ~15-fold faster evaporation compared to DPnB makes PnB specifically suited for systems requiring rapid flash-off and fast film formation without retaining residual solvent in the polymer matrix [2].

Evidence DimensionRelative evaporation rate (n-BuAc = 1)
Target Compound Data0.093 (PnB)
Comparator Or Baseline0.006 (DPnB)
Quantified Difference~15.5x faster evaporation rate than DPnB
ConditionsStandard solvent evaporation testing at ambient conditions

Critical for selecting the right solvent in fast-drying water-borne and solvent-borne industrial coatings where prolonged drying times bottleneck production.

Hydrophobic Coupling Efficiency in Aqueous Systems

The presence of the n-butyl chain on the propylene glycol backbone gives 1-Butoxy-2-propanol an optimal hydrophilic-lipophilic balance for coupling hydrophobic soils into water. Comparative tests indicate that PnB provides equivalent or superior active solvency for greases compared to ethylene glycol butyl ether (EB), and significantly outperforms shorter-chain P-series solvents like propylene glycol methyl ether (PM) [1]. This higher coupling efficiency reduces the total volume of solvent required to maintain phase stability in multiphase systems, directly aiding in VOC reduction efforts[2].

Evidence DimensionCoupling efficiency and grease solvency
Target Compound DataHigh active solvency for hydrophobic greases
Comparator Or BaselineLower active solvency requiring higher loading (PM / shorter homologs)
Quantified DifferenceSuperior grease cutting and phase stabilization at lower total solvent concentrations
ConditionsMultiphase aqueous/organic cleaning and coating formulations

Allows procurement to reduce total solvent usage and lower VOC emissions while maintaining heavy-duty cleaning or formulation stability.

Minimum Film Formation Temperature (MFFT) Reduction

1-Butoxy-2-propanol is highly effective at lowering the Minimum Film Formation Temperature (MFFT) of water-borne latex coatings. Because of its strong partitioning into the polymer phase, PnB reduces MFFT more efficiently per unit weight than more hydrophilic solvents like propylene glycol n-propyl ether (PnP) [1]. This allows formulators to achieve continuous, defect-free films at lower temperatures while utilizing a fast-evaporating coalescent (0.093 evaporation rate) that leaves the film quickly, preventing long-term plasticization [2].

Evidence DimensionMFFT reduction efficiency
Target Compound DataHigh polymer phase partitioning and rapid MFFT reduction
Comparator Or BaselineLower partitioning efficiency (PnP / hydrophilic ethers)
Quantified DifferenceSteeper MFFT reduction curve at 2-6 wt% loading
ConditionsWater-borne architectural and industrial latex coatings

Reduces the required coalescent loading, lowering formulation costs and VOC emissions while ensuring proper film formation in cold environments.

Water-Borne Industrial and Architectural Coatings

1-Butoxy-2-propanol is the coalescent of choice when formulating fast-drying water-reducible coatings. Its specific evaporation rate (0.093) ensures rapid flash-off, while its strong polymer partitioning efficiently lowers the Minimum Film Formation Temperature (MFFT), preventing film defects without the toxicity concerns of E-series solvents [1].

Heavy-Duty Industrial Cleaners and Degreasers

In aqueous degreasers, PnB is selected for its superior coupling ability. It effectively solvates hydrophobic greases and oils into water-based systems, allowing formulators to match the cleaning performance of ethylene glycol monobutyl ether (EB) while significantly reducing total VOCs and occupational hazards [2].

Agricultural Emulsions and Formulations

Due to its balanced hydrophilic-lipophilic profile, PnB is highly effective at stabilizing multiphase agricultural formulations. It ensures the homogeneous blending of active ingredients with diverse solubility characteristics, maintaining phase stability over a wide range of storage temperatures better than shorter-chain homologs[3].

Physical Description

Liquid
CLEAR COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

XLogP3

1.1

Boiling Point

171.5 °C
171 °C

Flash Point

63 °C c.c.

Vapor Density

Relative vapor density (air = 1): 4.55

Density

Relative density (water = 1): 0.879 (25 °C)

LogP

1.15 (calculated)

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Vapor Pressure

Vapor pressure, kPa at 25 °C: 0.187

Pictograms

Irritant

Irritant

Other CAS

5131-66-8

Wikipedia

Propylene glycol 1-butyl ether

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Humectant

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Fabricated metal product manufacturing
Paint and coating manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Transportation equipment manufacturing
2-Propanol, 1-butoxy-: ACTIVE

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